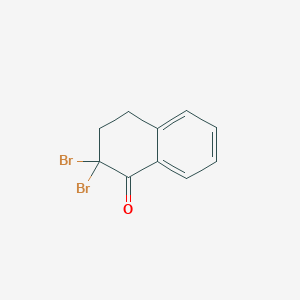

2,2-Dibromo-3,4-dihydronaphthalen-1(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dibromo-3,4-dihydronaphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Br2O/c11-10(12)6-5-7-3-1-2-4-8(7)9(10)13/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUWICWPKZOCJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C2=CC=CC=C21)(Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80322873 | |

| Record name | 2,2-Dibromo-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80322873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51114-70-6 | |

| Record name | NSC402209 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dibromo-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80322873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Dibromo 3,4 Dihydronaphthalen 1 2h One

Electrophilic Bromination Strategies

Electrophilic bromination involves the direct reaction of a bromine source with the enol or enolate of the ketone. This approach is fundamental in the halogenation of carbonyl compounds.

Direct Bromination with Molecular Bromine

The direct use of molecular bromine (Br₂) is a traditional method for the α-bromination of ketones. masterorganicchemistry.com The reaction typically proceeds under acidic conditions, which catalyze the formation of the enol intermediate. The enol then acts as a nucleophile, attacking the electrophilic bromine. While effective for monobromination, achieving selective dibromination can be challenging, often leading to a mixture of mono- and polybrominated products. The hazardous nature of molecular bromine and the generation of corrosive hydrogen bromide (HBr) as a byproduct are significant drawbacks of this method. iau.ir

Oxidative Halogenation Utilizing Peroxide-Hydrohalic Acid Systems

An alternative and greener approach to electrophilic bromination involves the use of hydrogen peroxide (H₂O₂) in combination with hydrobromic acid (HBr). iau.irrsc.org This system generates bromine in situ, avoiding the direct handling of molecular bromine. The H₂O₂/HBr system has been effectively used for the bromination of various ketones. rsc.org The reaction conditions can be tuned to favor either mono- or dibromination. For the synthesis of α,α-dibromo ketones, a higher molar ratio of HBr and H₂O₂ to the ketone substrate is typically employed. nih.gov This method is considered more environmentally benign as the primary byproduct is water. iau.irrsc.org

Table 1: Comparison of Electrophilic Bromination Strategies

| Strategy | Brominating Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Bromination | Molecular Bromine (Br₂) | Acidic medium | Well-established method | Hazardous reagent, formation of HBr byproduct, potential for over-bromination |

| Oxidative Halogenation | H₂O₂/HBr | Aqueous or organic solvent | Greener alternative, in situ generation of Br₂, tunable selectivity iau.irrsc.orgnih.gov | Requires careful control of stoichiometry for selective dibromination nih.gov |

N-Halosuccinimide Mediated Halogenation Strategies

N-halosuccinimides, particularly N-Bromosuccinimide (NBS), are widely used reagents for various bromination reactions due to their ease of handling compared to molecular bromine. wikipedia.org

Application of N-Bromosuccinimide (NBS) for α,α-Dibromination

N-Bromosuccinimide (NBS) is a versatile reagent for the α-bromination of carbonyl compounds. wikipedia.orgmissouri.edu The reaction can proceed through either a radical or an acid-catalyzed pathway. For the α,α-dibromination of ketones like α-tetralone, the reaction is typically carried out in the presence of a suitable catalyst. The use of NBS often provides better control and selectivity compared to molecular bromine, although side reactions can still occur. wikipedia.org The reaction of enolates, enol ethers, or enol acetates with NBS is a preferred method for α-bromination due to high yields and fewer side products. missouri.edu

Catalytic Systems for NBS-Mediated Reactions

To facilitate the dibromination process and enhance reaction rates and yields, various catalytic systems are employed with NBS.

Acid catalysis is commonly employed in the NBS-mediated α-bromination of ketones. wikipedia.orgmissouri.edu Acids such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄) promote the formation of the enol tautomer of the ketone. nih.gov This enol intermediate is the active nucleophile that reacts with NBS. The use of an acid catalyst can significantly accelerate the rate of bromination. For the synthesis of 2,2-dibromo-α-tetralone, the substrate is treated with NBS in the presence of a catalytic amount of p-TsOH or H₂SO₄. nih.gov The reaction typically proceeds by a stepwise mechanism where the monobrominated ketone is formed first, which then undergoes a second bromination to yield the desired dibrominated product.

Table 2: Overview of NBS-Mediated Bromination

| Reagent | Catalyst | Mechanism | Key Features |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | p-Toluenesulfonic Acid (p-TsOH) or Sulfuric Acid (H₂SO₄) | Acid-catalyzed enolization followed by electrophilic attack by bromine | Safer to handle than Br₂, good selectivity, applicable to a wide range of ketones wikipedia.orgnih.gov |

Palladium(II) Catalysis

Palladium(II) catalysis is a significant tool in organic synthesis, often utilized for its ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds. diva-portal.org In the context of synthesizing dibromo compounds, research has demonstrated the use of bimetallic palladium(II) catalysts. These systems have been shown to oxidize olefins in the presence of bromide to yield 1,2-dibromo compounds. researchgate.netnih.gov For example, the oxidation of aromatic and cyclic aliphatic olefins in a bromide-containing aqueous-THF (tetrahydrofuran) solution can produce 1,2-dibromides in high yields (70-80%). researchgate.net

This process typically involves the anti-attack of a bromide ion on the olefin, which is coordinated to the Pd(II) center. researchgate.net While this demonstrates the utility of Pd(II) in forming C-Br bonds, it is important to note that these established methods result in vicinal dibromides (bromine on adjacent carbons) from alkenes, rather than the geminal (same carbon) dibromination of a ketone at the α-position, which is required for the synthesis of 2,2-Dibromo-3,4-dihydronaphthalen-1(2H)-one. Further research is required to establish a direct palladium(II)-catalyzed pathway for the α,α-dibromination of ketones like α-tetralone.

Heterogeneous Catalysis (e.g., Silica-Supported Systems)

Heterogeneous catalysis offers significant advantages in chemical synthesis, including simplified catalyst recovery and product purification, which aligns with the principles of green chemistry. Silica-supported catalysts are particularly common due to the stability and high surface area of the silica (B1680970) matrix. rhhz.netresearchgate.net

In the context of bromination, silica gel has been effectively used as a catalyst for the α-bromination of various ketones using N-bromosuccinimide (NBS) as the bromine source. rhhz.netresearchgate.net This method is noted for its rapid reaction times and high yields. rhhz.netresearchgate.net Additionally, silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄·SiO₂) has proven to be an efficient and reusable heterogeneous catalyst for the α-bromination of carbonyl compounds with NBS under mild conditions. researchgate.net

While these examples demonstrate the successful application of silica-supported systems for α-monobromination, the extension to geminal dibromination of α-tetralone would depend on reaction conditions such as stoichiometry of the brominating agent. The use of a solid acid catalyst like silica-supported systems can activate the ketone towards enolization, facilitating the electrophilic attack by bromine at the α-carbon.

Table 1: Examples of Silica-Supported Catalysis in α-Bromination of Ketones

| Catalyst System | Brominating Agent | Substrate Type | Key Advantages |

| Silica Gel rhhz.netresearchgate.net | N-Bromosuccinimide (NBS) | Acyclic, Cyclic, and Aralkyl Ketones | Inexpensive, readily available catalyst; rapid reaction (5-20 min); high yields. |

| NaHSO₄·SiO₂ researchgate.net | N-Bromosuccinimide (NBS) | Ketones, Amides, β-Ketoesters | Mild reaction conditions; high yields; short reaction times; catalyst is reusable. |

Bromination via Oxime Intermediates

An effective pathway to synthesize α,α-dibromo ketones involves the use of oxime intermediates. Oximes are typically prepared by the condensation reaction of a ketone or aldehyde with hydroxylamine. wikipedia.org This functional group can then be subjected to specific reaction conditions that result in the formation of a dibromo ketone.

A notable method for the direct conversion of oximes to α,α-dibromo ketones utilizes a hydrogen peroxide-hydrobromic acid (H₂O₂-HBr) system. researchgate.net This approach is environmentally benign and combines the steps of deoximation (conversion of the oxime back to a ketone) and subsequent bromination into a single process. researchgate.netnih.gov It has been found that oximes undergo deoximation in the presence of the H₂O₂-HBr system to initially form ketones, which are then further brominated. researchgate.net

This reaction has been specifically applied to the synthesis of this compound from its corresponding oxime, 3,4-dihydronaphthalen-1(2H)-one oxime. The process involves dissolving the oxime in acetic acid, followed by the addition of aqueous H₂O₂ and HBr, yielding the target dibromo ketone. researchgate.net This method has been shown to be effective for a range of acetophenone (B1666503) oximes and aliphatic ketone oximes, with yields for dibrominated products ranging from 40% to 94%. researchgate.net

Table 2: Synthesis of Dibromo Ketones from Oximes using the H₂O₂-HBr System researchgate.net

| Starting Oxime | Product | Yield (%) |

| Acetophenone oxime | 2,2-Dibromo-1-phenylethanone | 91 |

| 4'-Methylacetophenone oxime | 2,2-Dibromo-1-(p-tolyl)ethanone | 89 |

| 3,4-Dihydronaphthalen-1(2H)-one oxime | This compound | 85 |

| 4'-Hydroxyacetophenone oxime | 2,2-Dibromo-1-(4-hydroxyphenyl)ethanone | 94 |

| Cyclohexanone (B45756) oxime | 2,2-Dibromocyclohexanone | 87 |

Regioselectivity and Stereoselectivity in Dibromination Processes

Regioselectivity refers to the preference for a chemical reaction to occur at one position over another. In the dibromination of 3,4-dihydronaphthalen-1(2H)-one (α-tetralone), the reaction is highly regioselective. The bromination occurs exclusively at the C2 position (the α-carbon adjacent to the carbonyl group). This selectivity is dictated by the electronic properties of the ketone. Under acidic conditions, the ketone can tautomerize to its enol form, or under basic conditions, it can form an enolate. In either case, the α-carbon becomes nucleophilic and is readily attacked by an electrophilic bromine source (like Br₂). The C4 position, while also adjacent to the aromatic ring, is not activated in the same way, and bromination at the aromatic ring itself would require different, harsher conditions. nih.govnih.gov

Stereoselectivity is the preferential formation of one stereoisomer over another. In the synthesis of this compound, the concept of stereoselectivity is not applicable to the final product. The C2 carbon, where the bromination occurs, is not a stereocenter because it is bonded to two identical substituents (two bromine atoms). Therefore, the formation of enantiomers or diastereomers at this position is not possible.

Mechanistic Investigations of 2,2 Dibromination Reactions

Enolization Pathways and Proton Abstraction in α-Bromination

The mechanism involves two key steps:

Protonation of the Carbonyl Oxygen: A Brønsted acid (H-A) protonates the carbonyl oxygen of the α-tetralone. This initial step increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-hydrogens at the C-2 position. pearson.com

Proton Abstraction: A weak base, which can be the conjugate base of the acid catalyst (A⁻) or a solvent molecule, abstracts a proton from the α-carbon (C-2). chemtube3d.com This deprotonation, coupled with the shift of electrons, results in the formation of a carbon-carbon double bond and neutralizes the charge on the oxygen, yielding the enol intermediate. libretexts.org

For the second bromination to occur, the intermediate 2-bromo-3,4-dihydronaphthalen-1(2H)-one must also undergo enolization. However, the electron-withdrawing inductive effect of the first bromine atom decreases the basicity of the carbonyl oxygen. researchgate.netwikipedia.org This makes the initial protonation step less favorable, and as a result, the rate of enolization for the α-bromo ketone is significantly slower than that of the parent ketone. researchgate.net Despite this, with sufficient reagent concentration and reaction time, the formation of the bromo-enol allows for the second halogenation to proceed to form the gem-dibromo product.

Role of Lewis and Brønsted Acids in Catalysis

Both Brønsted and Lewis acids play a pivotal role in catalyzing the bromination of ketones by facilitating the critical enolization step. pearson.commasterorganicchemistry.com

Brønsted Acids , such as hydrobromic acid (HBr) or acetic acid (HOAc), act as proton donors. masterorganicchemistry.com As described above, they protonate the carbonyl oxygen, which is the first step in the enolization pathway. pearson.commasterorganicchemistry.com The catalytic cycle is regenerated when the protonated α-bromo ketone intermediate is deprotonated after the enol has reacted with bromine. libretexts.org The rate of these reactions is directly dependent on the concentration of the acid catalyst. pressbooks.pub

Lewis Acids , such as aluminum chloride (AlCl₃), iron(III) bromide (FeBr₃), or zirconium(IV) chloride (ZrCl₄), catalyze the reaction by a different but related mechanism. wikipedia.org Instead of donating a proton, the Lewis acid accepts a pair of electrons from the carbonyl oxygen. This coordination polarizes the C=O bond, increases the positive character of the carbonyl carbon, and enhances the acidity of the α-hydrogens, thereby promoting enol formation. researchgate.net Some Lewis acid-catalyzed systems, particularly with N-bromosuccinimide (NBS), have been shown to proceed via radical pathways. wikipedia.org

The choice of acid catalyst can influence the reaction's efficiency and selectivity. For instance, using acidic alumina with NBS has been shown to promote α-bromination of aralkyl ketones by facilitating the formation of the enol form. nih.gov

Halonium Ion and Radical Intermediates in Dibromination

While the enol mechanism is widely accepted for acid-catalyzed halogenation, the potential involvement of other reactive intermediates like halonium ions and radicals has been considered, particularly under specific reaction conditions.

Halonium Ion Intermediates: In the context of electrophilic addition to alkenes, the reaction with halogens proceeds through a cyclic halonium ion. pearson.com It has been proposed that the reaction of a ketone enol with Br₂ could also form a similar three-membered bromonium ion intermediate. pearson.com In this scenario, the nucleophilic double bond of the enol attacks the bromine molecule. The subsequent collapse of this intermediate, followed by deprotonation, would yield the α-bromo ketone. However, most mechanistic depictions for enol halogenation show a concerted process where the α-carbon of the enol attacks one bromine atom while the other leaves as a bromide ion, without the formation of a discrete cyclic intermediate. masterorganicchemistry.comchemtube3d.com

Radical Intermediates: A radical mechanism for α-bromination is not typical for reactions using Br₂ in acetic acid but is the dominant pathway when N-bromosuccinimide (NBS) is used, often in the presence of a radical initiator like light or AIBN (azobisisobutyronitrile). youtube.commasterorganicchemistry.com This process, known as the Wohl-Ziegler reaction, involves the following steps:

Initiation: Homolytic cleavage of an initiator or the N-Br bond in NBS generates a bromine radical (Br•). chemistrysteps.com

Propagation: The bromine radical abstracts an α-hydrogen from the ketone, creating a ketone radical. This radical then reacts with a source of bromine (Br₂), which is generated in low concentrations from the reaction of HBr with NBS, to form the α-bromo ketone and a new bromine radical. youtube.comchemistrysteps.com

This radical pathway can be particularly relevant for achieving dibromination, as the factors governing radical stability differ from those in the ionic mechanism.

Reaction Kinetics and Thermodynamic Considerations

The kinetics of acid-catalyzed α-bromination provide strong evidence for the proposed enolization mechanism. Kinetic studies consistently show that the reaction rate is first-order with respect to the ketone and first-order with respect to the acid catalyst, but zero-order with respect to the halogen concentration. pressbooks.publibretexts.org

Rate Law: Rate = k[Ketone][H⁺]

This rate law indicates that the halogen is not involved in the rate-determining step. pressbooks.pub Further evidence comes from hydrogen-deuterium exchange studies. The rate of acid-catalyzed deuterium incorporation at the α-position of a ketone is identical to its rate of halogenation, strongly implying that both reactions share a common, slow step: the formation of the enol intermediate. pressbooks.publibretexts.org

| Reaction | Relative Rate Determining Step | Rate Law |

| Acid-Catalyzed Bromination | Enol Formation | k[Ketone][H⁺] |

| Acid-Catalyzed Chlorination | Enol Formation | k[Ketone][H⁺] |

| Acid-Catalyzed Iodination | Enol Formation | k[Ketone][H⁺] |

| Acid-Catalyzed Deuterium Exchange | Enol Formation | k[Ketone][H⁺] |

Structural Elucidation and Conformational Analysis of 2,2 Dibromo 3,4 Dihydronaphthalen 1 2h One

X-ray Crystallographic Analysis

X-ray crystallography is a definitive technique for determining the precise arrangement of atoms within a crystal lattice. While the crystal structure of 2,2-Dibromo-3,4-dihydronaphthalen-1(2H)-one has been reported, detailed experimental data on its specific bond lengths, angles, and crystal packing were not available in the accessed literature. However, analysis of closely related dihydronaphthalenone structures allows for a well-grounded discussion of the expected conformational and packing characteristics.

Bond Lengths and Angles Characterization

Specific experimental bond lengths and angles for this compound are not publicly available from the conducted research. Such data would typically be presented in a tabular format, detailing the distances between bonded atoms (in Ångströms) and the angles between adjacent bonds (in degrees), providing a precise geometric description of the molecule.

Conformational Preferences and Ring Pucker Analysis

The structure of this compound contains a bicyclic system where a benzene (B151609) ring is fused to a six-membered cyclohexanone (B45756) ring. The saturated portion of this system is not planar and must adopt a puckered conformation to minimize steric and torsional strain.

Studies on analogous α-tetralone derivatives show that the cyclohexanone ring typically adopts a non-planar conformation. Common conformations observed in similar structures include a distorted half-chair or a screw-boat conformation. nih.govnih.gov In a half-chair conformation, four of the atoms in the ring lie in a plane, while the other two are displaced on opposite sides. In a screw-boat form, atoms are puckered in a twisted arrangement. The exact conformation and its puckering parameters, which quantitatively describe the degree and nature of the non-planarity, would be determined from precise crystallographic data.

Crystal Packing and Intermolecular Interactions

In the solid state, molecules of this compound are arranged in a regular three-dimensional lattice stabilized by various non-covalent intermolecular interactions. Based on the crystal structures of related compounds, the following interactions are expected to play a significant role in the crystal packing:

C—H⋯O Hydrogen Bonds: Weak hydrogen bonds can form between the carbonyl oxygen atom of one molecule and hydrogen atoms attached to the carbon framework of neighboring molecules.

Halogen Bonding: The bromine atoms, with their electropositive σ-holes, could potentially engage in halogen bonding with electronegative atoms like the carbonyl oxygen of an adjacent molecule.

π–π Stacking: The planar aromatic rings can stack on top of each other, an interaction driven by electrostatic and van der Waals forces that contributes significantly to crystal stability.

C—H⋯π Interactions: Hydrogen atoms from the aliphatic portion of one molecule can interact with the electron-rich π-system of the aromatic ring of a nearby molecule. nih.gov

Spectroscopic Characterization Methodologies

Spectroscopic techniques are essential for confirming the structure and molecular weight of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. While experimental spectra were not available, a theoretical analysis based on established chemical shift principles allows for a confident prediction of the expected spectra.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.

Aromatic Protons (4H): The four protons on the benzene ring would appear in the downfield region, typically between δ 7.0 and 8.1 ppm. Due to their proximity and coupling to each other, they would likely present as a complex series of multiplets.

Aliphatic Protons (4H):

The two protons on the carbon atom at position 3 (C3), adjacent to the CBr₂, would be deshielded and are expected to appear as a triplet around δ 3.4-3.6 ppm.

The two protons on the carbon atom at position 4 (C4), adjacent to the aromatic ring, would be expected to appear as a triplet at a slightly more upfield position, likely around δ 3.0-3.2 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum should display signals for all 10 carbon atoms in the molecule, each with a characteristic chemical shift depending on its electronic environment.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C=O (C1) | 185-195 | Highly deshielded due to the electronegative oxygen atom. |

| C(Ar)-quaternary | 130-145 | Aromatic quaternary carbons with moderate deshielding. |

| C(Ar)-H | 125-135 | Standard chemical shift range for protonated aromatic carbons. |

| -CBr₂- (C2) | 60-70 | Significantly deshielded by two electronegative bromine atoms. |

| -CH₂- (C3) | 35-45 | Aliphatic carbon adjacent to the CBr₂ group. |

| -CH₂- (C4) | 25-35 | Aliphatic carbon adjacent to the aromatic ring. |

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. The calculated molecular weight of this compound (C₁₀H₈Br₂O) is approximately 303.9 g/mol .

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly a 1:1 natural abundance. Consequently, a molecule containing two bromine atoms will exhibit a characteristic triplet of peaks for the molecular ion ([M]⁺):

An [M]⁺ peak, corresponding to the molecule containing two ⁷⁹Br isotopes.

An [M+2]⁺ peak, corresponding to the molecule containing one ⁷⁹Br and one ⁸¹Br isotope.

An [M+4]⁺ peak, corresponding to the molecule containing two ⁸¹Br isotopes.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum is characterized by several key absorption bands that confirm its structural features, including the carbonyl group of the ketone, the aromatic ring, and the aliphatic portions of the molecule.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For saturated cyclic ketones like cyclohexanone, this peak typically appears around 1715 cm⁻¹. libretexts.org In α-tetralone, the parent structure, conjugation of the carbonyl group with the adjacent benzene ring delocalizes the pi electrons, which weakens the C=O double bond and lowers the stretching frequency to approximately 1685-1690 cm⁻¹. libretexts.org

However, the presence of two bromine atoms on the α-carbon (the carbon atom adjacent to the carbonyl group) significantly influences the position of this band. Halogens exert a strong electron-withdrawing inductive effect, which tends to increase the C=O stretching frequency. This effect generally outweighs the "mass effect" of the halogen. For α,α-dihaloketones, the carbonyl absorption is typically shifted to a higher wavenumber compared to the non-halogenated parent ketone. Therefore, the C=O stretch for this compound is expected to be observed at a higher frequency than that of α-tetralone, likely in the range of 1705-1725 cm⁻¹.

Other significant absorptions include those for the C-H bonds. The stretching vibrations for the sp²-hybridized C-H bonds of the aromatic ring are expected to appear as a series of weaker bands just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region. vscht.cz In contrast, the sp³-hybridized C-H bonds of the aliphatic methylene (B1212753) (CH₂) groups in the dihydronaphthalene ring will show strong stretching absorptions just below 3000 cm⁻¹, usually in the 2850-2960 cm⁻¹ range. libretexts.org

The spectrum will also display characteristic absorptions for the carbon-carbon double bond (C=C) stretching vibrations within the aromatic ring, which typically appear in the 1400-1600 cm⁻¹ region. vscht.cz Finally, the C-Br stretching vibration is expected to produce a band in the fingerprint region of the spectrum, generally between 500 and 600 cm⁻¹. docbrown.info

The following table summarizes the expected characteristic infrared absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H (CH₂) | Stretching | 2850 - 2960 | Medium to Strong |

| Ketone C=O (α,α-dibromo, conjugated) | Stretching | 1705 - 1725 | Strong |

| Aromatic C=C | Stretching | 1400 - 1600 | Medium, multiple bands |

| Alkyl C-Br | Stretching | 500 - 600 | Medium to Strong |

Chiroptical Properties (if applicable to chiral intermediates or derivatives)

The specific compound, this compound, is an achiral molecule. It possesses a plane of symmetry that bisects the carbonyl group and the aromatic ring, and therefore it does not exhibit optical activity and has no chiroptical properties such as specific rotation or circular dichroism.

However, the tetralone scaffold is a common feature in numerous chiral natural products and synthetic molecules of pharmaceutical interest. semanticscholar.orgedu.krd Therefore, the study of chiral intermediates and derivatives related to the tetralone family is a significant area of research. Chirality in these derivatives is typically introduced by substitution at positions that lack a plane of symmetry.

For instance, if the bromination of α-tetralone were to be controlled to yield a monosubstituted product like 2-bromo-3,4-dihydronaphthalen-1(2H)-one, the C-2 carbon would become a stereocenter, resulting in a pair of enantiomers ((R)- and (S)-2-bromo-1-tetralone). These chiral molecules would be optically active and would display characteristic chiroptical properties.

Furthermore, the enantioselective synthesis of chiral tetralones is a key strategy for building complex molecules. organic-chemistry.org Methods to achieve this include the asymmetric Friedel-Crafts reaction of chiral starting materials or the use of chiral catalysts. semanticscholar.org For example, the synthesis of the chiral tetralone scaffold for the natural product (R)-(+)-aristelegone-A was achieved through a Friedel-Crafts reaction of a chiral butanoic acid. semanticscholar.org Such chiral intermediates and final products are characterized by their specific rotation and their circular dichroism (CD) spectra, which provide valuable information about their absolute configuration and conformational preferences.

Chemical Reactivity and Synthetic Transformations of 2,2 Dibromo 3,4 Dihydronaphthalen 1 2h One

Nucleophilic Substitution Reactions

The gem-dibromo functionality in 2,2-Dibromo-3,4-dihydronaphthalen-1(2H)-one makes the C2 carbon an electrophilic center, albeit one that typically reacts in concert with the adjacent carbonyl group. Direct displacement of both bromine atoms by a single nucleophile is not the primary reaction pathway. Instead, nucleophilic attack often initiates a cascade of events, most notably the Favorskii rearrangement.

Displacement of Bromine Atoms

The displacement of the bromine atoms is intrinsically linked to rearrangement reactions. When treated with a nucleophilic base, such as an alkoxide, the reaction does not proceed via a simple SN2 mechanism. Instead, the base abstracts an acidic proton from the C3 position to form an enolate. This is followed by an intramolecular nucleophilic attack, where the enolate displaces one of the bromine atoms to form a highly strained bicyclic cyclopropanone (B1606653) intermediate. The second bromine atom is displaced in this step. The subsequent opening of this intermediate by the nucleophile leads to the final rearranged product, effectively achieving the displacement of the original bromine atoms. wikipedia.orgresearchgate.net

Formation of C-Heteroatom Bonds

The formation of carbon-heteroatom bonds from this compound is a key feature of the Favorskii rearrangement. wikipedia.org This reaction is a powerful method for creating ring-contracted carboxylic acid derivatives, thereby forming new C-O or C-N bonds. researchgate.netnih.gov

When the reaction is performed with an alkoxide base, such as sodium methoxide (B1231860), the nucleophilic methoxide ion attacks the intermediate cyclopropanone. This leads to the opening of the three-membered ring to form a stable carbanion, which is subsequently protonated to yield a ring-contracted ester, such as methyl indane-1-carboxylate. wikipedia.orgddugu.ac.in Similarly, using hydroxide (B78521) as the base results in the corresponding carboxylic acid, and amines can be used to produce amides. researchgate.netnih.gov This transformation is a synthetically useful method for converting the six-membered tetralone ring into a five-membered indane system with a new C-heteroatom bond on the carboxylate group. rsc.org

Table 1: Representative Nucleophilic Substitution/Rearrangement Reactions This table illustrates the expected products from the Favorskii rearrangement of this compound with various nucleophiles, based on established chemical principles for α-haloketones.

| Nucleophile/Base | Solvent | Expected Product | Bond Formed |

| Sodium methoxide (NaOMe) | Methanol (B129727) (MeOH) | Methyl indane-1-carboxylate | C-O |

| Sodium hydroxide (NaOH) | Water (H₂O) | Indane-1-carboxylic acid | C-O |

| Ammonia (NH₃) | Ethanol (B145695) (EtOH) | Indane-1-carboxamide | C-N |

Elimination Reactions

Treatment of this compound with a base can also promote elimination reactions, specifically dehydrobromination. The course of the reaction—elimination versus rearrangement—is often dependent on the nature of the base and the reaction conditions. Non-nucleophilic or sterically hindered bases tend to favor elimination.

Dehydrobromination to α,β-Unsaturated Ketones

The removal of one equivalent of hydrogen bromide (HBr) from the starting material leads to the formation of an α,β-unsaturated ketone. This reaction is typically promoted by a non-nucleophilic base like triethylamine. The base abstracts a proton from the C3 position, and a bromide ion is eliminated from C2, resulting in the formation of a double bond between C2 and C3. The product of this mono-dehydrobromination is 2-bromo-3,4-dihydronaphthalen-1(2H)-one. This transformation is analogous to the dehydrobromination of similar dibromo-lactones. orgsyn.org

Table 2: Dehydrobromination to α,β-Unsaturated Ketone This table shows a typical reaction for the mono-dehydrobromination of this compound.

| Reagent | Solvent | Product |

| Triethylamine | Methylene (B1212753) Chloride | 2-Bromo-3,4-dihydronaphthalen-1(2H)-one |

Formation of Aromatic and Polycyclic Systems

Further elimination from this compound can lead to the formation of a fully aromatic naphthalene (B1677914) system. This process likely involves the elimination of a second molecule of HBr. While the precise mechanism can vary, a plausible pathway involves an initial dehydrobromination to the α,β-unsaturated ketone, followed by a second elimination and tautomerization. The final product of this double dehydrobromination is an aromatic naphthol, specifically 2-bromo-1-naphthol. google.com This aromatization process provides a direct route from the saturated tetralone skeleton to the naphthalene ring system.

Rearrangement Reactions

The primary rearrangement pathway for this compound is the Favorskii rearrangement, a classic reaction of α-haloketones bearing an abstractable α'-proton. wikipedia.orgresearchgate.net As detailed in Section 5.1, this reaction is initiated by a base and proceeds through a cyclopropanone intermediate. nih.gov

The key mechanistic steps are:

Formation of an enolate at the C3 position through deprotonation by a base.

Intramolecular SN2 attack by the enolate onto the C2 carbon, displacing one bromide and forming a bicyclo[4.1.0]heptan-2-one intermediate.

Nucleophilic attack of the base (e.g., methoxide) on the carbonyl carbon of the strained cyclopropanone.

Ring-opening of the resulting tetrahedral intermediate to relieve strain, typically forming the more stable carbanion.

Protonation of the carbanion to yield the final ring-contracted product (e.g., an indane-1-carboxylic acid derivative). ddugu.ac.in

This rearrangement is a synthetically powerful tool as it transforms the 6-membered carbocyclic ring of the tetralone into a 5-membered indane ring system, a common core in various biologically active molecules. rsc.org

Favorskii-type Rearrangements

The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base. wikipedia.orgddugu.ac.in For cyclic α-halo ketones, this transformation typically results in a ring contraction to produce a carboxylic acid derivative. nrochemistry.comadichemistry.com However, in the case of this compound, the reaction pathway deviates from a simple ring contraction due to the gem-dibromo configuration and the potential for aromatization.

The reaction mechanism is thought to begin with the deprotonation at the C3 position, followed by intramolecular nucleophilic substitution to generate a highly strained cyclopropanone intermediate. wikipedia.orgnrochemistry.comadichemistry.com Subsequent nucleophilic attack by the base (e.g., methoxide) opens the ring, and elimination of the second bromide ion coupled with tautomerization leads to the stable aromatic naphthol product.

| Reactant | Base/Conditions | Major Product(s) |

| This compound | Sodium Methoxide (NaOMe) in Methanol | 2-Bromo-1-naphthol |

| This compound | Sodium Hydroxide (NaOH), heat | 1-Hydroxy-2-naphthoic acid |

Organometallic Reactions

The reactivity of this compound with organometallic reagents is dictated by the presence of three electrophilic or acidic sites: the carbonyl carbon, the two bromine atoms, and the acidic protons at the C3 position.

Organolithium and Grignard reagents are potent nucleophiles and strong bases. chemohollic.commasterorganicchemistry.com Their reaction with this compound can follow several competing pathways:

Nucleophilic Addition: The primary mode of reaction for these reagents with ketones is the nucleophilic addition to the carbonyl carbon. masterorganicchemistry.com This pathway would lead to the formation of a tertiary alcohol, specifically a 1-alkyl-2,2-dibromo-1,2,3,4-tetrahydronaphthalen-1-ol.

Enolization: Due to their high basicity, these reagents can deprotonate the α-carbon (C3), leading to the formation of a lithium or magnesium enolate. This pathway is generally less favored than carbonyl addition unless the carbonyl group is sterically hindered.

Halogen-Metal Exchange: Organolithium reagents, in particular, can participate in halogen-metal exchange with one of the bromine atoms. dtic.mil This would generate a new organolithium species, which could then undergo further reactions.

In practice, for unhindered ketones like this substrate, nucleophilic addition to the carbonyl group is the most probable outcome. For instance, reaction with methylmagnesium bromide would be expected to yield 2,2-dibromo-1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol.

| Reagent | Expected Primary Pathway | Predicted Product |

| Methylmagnesium Bromide (CH₃MgBr) | Nucleophilic Addition | 2,2-Dibromo-1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol |

| n-Butyllithium (n-BuLi) | Nucleophilic Addition | 1-Butyl-2,2-dibromo-1,2,3,4-tetrahydronaphthalen-1-ol |

Standard palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions typically require an sp²-hybridized carbon-halogen bond, as found in aryl or vinyl halides. wikipedia.orgwikipedia.orglibretexts.org The C-Br bonds in this compound are on an sp³-hybridized carbon, making it an unsuitable substrate for direct cross-coupling.

However, a viable strategy involves an in-situ elimination reaction to generate a suitable coupling partner. Treatment of the substrate with a non-nucleophilic base can induce the elimination of HBr, forming 2-bromo-3,4-dihydronaphthalen-1(2H)-one. This α-bromo-α,β-unsaturated ketone intermediate possesses a vinyl bromide moiety, which is an ideal substrate for cross-coupling reactions. This one-pot, two-step sequence allows for the formal cross-coupling of the tetralone core.

Suzuki Coupling: The generated 2-bromo-1-tetralone (B83307) could be coupled with various organoboron reagents (boronic acids or esters) to form a new carbon-carbon bond at the C2 position. organic-chemistry.org

Heck Reaction: Reaction with alkenes under Heck conditions would yield a 2-alkenyl-3,4-dihydronaphthalen-1(2H)-one. organic-chemistry.org

Sonogashira Coupling: Coupling with terminal alkynes would produce 2-alkynyl-3,4-dihydronaphthalen-1(2H)-one derivatives. organic-chemistry.orglibretexts.org

| Coupling Reaction | Coupling Partner | Potential Product from in-situ generated 2-Bromo-1-tetralone |

| Suzuki-Miyaura | Phenylboronic acid | 2-Phenyl-3,4-dihydronaphthalen-1(2H)-one |

| Heck | Styrene | 2-Styryl-3,4-dihydronaphthalen-1(2H)-one |

| Sonogashira | Phenylacetylene | 2-(Phenylethynyl)-3,4-dihydronaphthalen-1(2H)-one |

Reductive Transformations

The presence of both a carbonyl group and two carbon-bromine bonds allows for selective reductive transformations.

The reduction of gem-dihalo ketones can be controlled to achieve selective monodebromination. wikipedia.org This transformation is valuable as it converts this compound into 2-bromo-3,4-dihydronaphthalen-1(2H)-one, a versatile synthetic intermediate. This selective reduction can be achieved using various reagents that are mild enough to remove one bromine atom without affecting the second bromine or the carbonyl group. Reagents such as sodium dithionite, phosphorous acid (H₃PO₃), or catalytic systems like zinc-copper couple in a protic solvent are often employed for such transformations. wikipedia.org The resulting 2-bromo-1-tetralone can then be used in subsequent reactions, such as the cross-coupling methodologies described previously.

The carbonyl group of this compound can be selectively reduced to a secondary alcohol using metal hydride reagents. The choice of reagent is crucial for the outcome due to the presence of the C-Br bonds.

Sodium Borohydride (NaBH₄): This is a mild reducing agent that readily reduces ketones to secondary alcohols. lumenlearning.com It is generally not reactive enough to reduce alkyl halides. Therefore, treatment of the title compound with NaBH₄ in a protic solvent like methanol or ethanol would be expected to cleanly yield 2,2-dibromo-1,2,3,4-tetrahydronaphthalen-1-ol.

Lithium Aluminum Hydride (LiAlH₄): This is a much more powerful reducing agent. byjus.commasterorganicchemistry.com While it will effectively reduce the ketone, it is also capable of reducing alkyl halides to the corresponding alkanes. byjus.com Consequently, the reaction of this compound with LiAlH₄ is likely to be less selective, potentially leading to a mixture of products, including the fully reduced 1,2,3,4-tetrahydronaphthalen-1-ol, alongside the dibrominated alcohol.

| Reducing Agent | Solvent | Expected Product(s) |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 2,2-Dibromo-1,2,3,4-tetrahydronaphthalen-1-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF | Mixture including 2,2-Dibromo-1,2,3,4-tetrahydronaphthalen-1-ol and 1,2,3,4-tetrahydronaphthalen-1-ol |

Condensation and Cyclization Reactions of this compound

The presence of two bromine atoms on the carbon adjacent to the carbonyl group makes this compound a highly reactive precursor for the synthesis of various fused heterocyclic systems. This section explores its condensation and cyclization reactions with various binucleophiles, leading to the formation of complex molecular architectures. These reactions typically proceed via a sequential substitution of the bromine atoms followed by an intramolecular condensation, or through a concerted mechanism, to yield therapeutically relevant scaffolds.

Formation of Fused Heterocyclic Architectures

The reaction of this compound with compounds containing two nucleophilic centers, such as urea, thiourea (B124793), and amidines, provides a direct route to fused five- and six-membered heterocyclic rings. These reactions are of significant interest in medicinal chemistry due to the diverse pharmacological activities associated with the resulting fused systems.

Detailed research has demonstrated that α-haloketones are versatile substrates for the renowned Hantzsch thiazole (B1198619) synthesis and related cyclocondensations. While direct studies on this compound are not extensively documented in readily available literature, the reactivity of analogous α-bromotetralones serves as a strong predictor of its synthetic utility. For instance, the cyclocondensation of 2-bromo-1-tetralone with thiourea is a known method for preparing naphthaleno[d]thiazoles. ekb.eg

Similarly, the reaction of tetralone-derived chalcones with binucleophiles like urea, thiourea, and guanidine (B92328) carbonate in a basic medium is a documented route to benzo[h]quinazolines. ekb.eg These established transformations provide a basis for the expected reactivity of this compound in forming analogous fused heterocyclic structures. The gem-dibromo configuration in the target molecule offers a unique substrate for such cyclizations, potentially leading to a variety of fused heterocyclic systems with significant biological potential.

The following table summarizes the expected condensation and cyclization reactions of this compound with various binucleophiles to form fused heterocyclic architectures, based on the known reactivity of similar α-haloketones.

| Binucleophile | Fused Heterocycle | Reaction Type |

| Thiourea | Naphtho[1,2-d]thiazole | Hantzsch thiazole synthesis |

| Urea | Naphtho[1,2-d]oxazole or Benzo[h]quinazolinone | Cyclocondensation |

| Guanidine | Benzo[h]quinazoline | Cyclocondensation |

Advanced Synthetic Applications of 2,2 Dibromo 3,4 Dihydronaphthalen 1 2h One

Role as a Key Building Block in Complex Molecule Synthesis

The gem-dibromo ketone moiety in 2,2-dibromo-3,4-dihydronaphthalen-1(2H)-one imparts unique reactivity, making it a powerful tool for skeletal transformations. One of the most significant reactions of α-halo ketones is the Favorskii rearrangement, a base-induced rearrangement that typically leads to the formation of carboxylic acid derivatives with a rearranged carbon skeleton. rsc.orgwikipedia.orgyoutube.comddugu.ac.inadichemistry.com

In the case of this compound, treatment with a base, such as an alkoxide, is expected to induce a Favorskii rearrangement, leading to a ring contraction. This process would yield valuable indene-1-carboxylic acid derivatives. The proposed mechanism involves the formation of a highly strained bicyclic cyclopropanone (B1606653) intermediate, which is then nucleophilically attacked by the base, leading to the cleavage of the cyclopropane (B1198618) ring and formation of the more stable indane system. wikipedia.orgyoutube.comddugu.ac.in

The resulting indenecarboxylic acids and their derivatives are important structural motifs found in a variety of natural products and biologically active compounds. The ability to access these structures from a readily available starting material like this compound highlights its importance as a key building block in organic synthesis.

Table 1: Potential Complex Molecules Derived from this compound via Favorskii Rearrangement

| Starting Material | Key Transformation | Product Class | Potential Applications |

| This compound | Favorskii Rearrangement | Indene-1-carboxylic acids and esters | Synthesis of bioactive indenones, natural product synthesis |

Precursor for Bioactive Molecules and Pharmaceutical Intermediates

The tetralone and indanone scaffolds are prevalent in a wide range of biologically active molecules and pharmaceuticals. beilstein-journals.orgmdpi.comresearchgate.net Consequently, this compound, as a precursor to both of these ring systems, holds significant potential in medicinal chemistry.

Derivatives of 3,4-dihydronaphthalen-1(2H)-one have been investigated as potential agents for the treatment of neuroinflammatory diseases by acting as inhibitors of the NF-κB signaling pathway. beilstein-journals.org Furthermore, α,β-unsaturated carbonyl-based tetralone derivatives have been studied for their potential in treating Alzheimer's disease by exhibiting inhibitory activity against monoamine oxidase-B (MAO-B), acetylcholinesterase (AChE), and self-induced Aβ aggregation. purechemistry.org

The Favorskii rearrangement of this compound to indenone derivatives opens another avenue for the synthesis of bioactive compounds. Indanone derivatives are known to possess a broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties. nih.gov For instance, certain chalcone (B49325) derivatives containing an indanone moiety have shown promising therapeutic and protective activities against the tobacco mosaic virus (TMV). nih.gov

The versatility of the tetralone framework is further demonstrated by its use in the synthesis of anticancer agents inspired by natural products like combretastatin (B1194345) A-4. nih.gov Although these syntheses may not directly start from the 2,2-dibromo derivative, the underlying tetralone scaffold is a key pharmacophore.

Table 2: Examples of Bioactive Scaffolds Accessible from this compound

| Precursor | Derived Scaffold | Associated Biological Activities |

| This compound | Tetralone | Anti-neuroinflammatory, Potential anti-Alzheimer's agents |

| This compound | Indenone (via Favorskii rearrangement) | Antiviral, Antibacterial, Anticancer |

Applications in Materials Science and Polymer Chemistry

While the primary applications of this compound are in organic synthesis, its structure suggests potential, though less explored, applications in materials science and polymer chemistry. The presence of two bromine atoms offers sites for further functionalization or polymerization.

One potential application lies in the synthesis of novel polymers. For instance, the synthesis of bis-α-tetralones has been reported, which could serve as monomers for the preparation of new polymer architectures. acs.org The tetralone moiety could be incorporated into the polymer backbone, potentially imparting unique thermal or photophysical properties to the resulting material.

Furthermore, the reactivity of the ketone and the bromo-substituents could be exploited for the functionalization of existing polymers. For example, the tetralone unit could be attached as a pendant group to a polymer chain, introducing new functionalities for applications such as drug delivery or as a component in conductive polymers. researchgate.net While direct applications of this compound in this field are not yet well-documented, the chemical handles present in the molecule offer intriguing possibilities for the development of new functional materials.

Stereoselective Synthesis via Derivatization of this compound

The prochiral nature of the ketone in this compound allows for the introduction of new stereocenters through stereoselective reactions, leading to the synthesis of enantiomerically enriched products.

One potential avenue for stereoselective synthesis is the asymmetric reduction of the carbonyl group. A variety of catalytic systems are known to effect the enantioselective reduction of ketones to their corresponding alcohols, which are valuable chiral building blocks. While specific studies on the asymmetric reduction of this compound are not prevalent, the general principles of asymmetric catalysis suggest that this transformation is feasible.

The Favorskii rearrangement itself can also be a subject of stereocontrol. The formation of the cyclopropanone intermediate and its subsequent ring-opening can be influenced by chiral reagents or catalysts, potentially leading to the enantioselective synthesis of indenecarboxylic acid derivatives. The stereochemical outcome of the ring opening is often governed by the stability of the resulting carbanion intermediate, and the use of chiral bases or additives could potentially bias this process. youtube.com

Furthermore, the two bromine atoms can be sequentially substituted or eliminated, offering opportunities for diastereoselective reactions. The stereochemical relationship between the substituents in the resulting products would be dictated by the reaction mechanism and the spatial arrangement of the starting material.

Table 3: Potential Stereoselective Transformations of this compound

| Reaction Type | Potential Chiral Product | Method of Stereocontrol |

| Asymmetric Reduction | Chiral 2,2-dibromo-1,2,3,4-tetrahydronaphthalen-1-ol | Chiral catalysts (e.g., oxazaborolidines, transition metal complexes) |

| Asymmetric Favorskii Rearrangement | Chiral Indene-1-carboxylic acid derivatives | Chiral bases or phase-transfer catalysts |

| Diastereoselective Reactions | Diastereomerically enriched substituted tetralones or naphthalenes | Substrate control, reagent control |

Future Research Directions and Unexplored Avenues

Development of Greener Synthetic Pathways

Traditional methods for the synthesis of α,α-dihalo ketones often rely on the use of stoichiometric amounts of hazardous reagents like elemental bromine and chlorinated solvents. Future research is increasingly focused on developing more environmentally benign and sustainable synthetic protocols.

Key areas of development include:

Water-Based Synthesis: The use of water as a solvent is a cornerstone of green chemistry. Research has shown the feasibility of preparing α,α'-dihalo ketones in aqueous systems. rsc.org For instance, a method for synthesizing gem-dibromoenones from terminal alkynes and tetrabromomethane uses water as a green solvent, highlighting a move away from volatile organic compounds. acs.org

Electrocatalysis: Electrocatalytic processes offer a novel and environmentally friendly approach. An electrocatalytic method has been developed to prepare α,α-gem-dihalide ketones from α-mono-halide ketones in an aqueous solution, avoiding harsh reagents. rsc.org This approach could be adapted for the direct, controlled dibromination of 3,4-dihydronaphthalen-1(2H)-one.

Alternative Halogenating Agents: Efforts are being made to replace elemental bromine with safer, solid, and more manageable halogenating agents. N-halosuccinimides (NBS, NCS) and 1,3-dihalo-5,5-dimethylhydantoin are prominent examples that offer improved handling and safety profiles. rsc.orgmdpi.com A method using N,N-dibromo-p-toluenesulfonamide (TsNBr2) under metal-free conditions has also been developed for the synthesis of α,α–dibromoketones from ketoximes, showcasing an innovative, switchable protocol. bohrium.comresearchgate.net

| Approach | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Aqueous Media Synthesis | Utilizes water as the primary solvent. | Reduces reliance on volatile organic compounds (VOCs), improves safety. | rsc.orgacs.org |

| Electrocatalysis | Uses electrical current to drive the halogenation reaction in an aqueous solution. | Avoids harsh chemical oxidants, allows for precise control over the reaction. | rsc.org |

| Alternative Reagents | Employs reagents like N-halosuccinimides or TsNBr2 instead of Br2. | Safer handling, improved selectivity, and milder reaction conditions. | rsc.orgmdpi.combohrium.com |

Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The selective introduction of two bromine atoms onto the same α-carbon without side reactions (mono- or tri-bromination) is a significant challenge. Future research is geared towards discovering novel catalytic systems that offer superior control, efficiency, and selectivity.

Promising areas of investigation include:

Photoredox Catalysis: Visible-light-induced photocatalysis is a rapidly emerging field in organic synthesis. nih.gov These methods can generate halogen radicals under mild conditions, offering a high degree of control over the reaction. Developing a photocatalytic system for the gem-dibromination of tetralones could provide a highly efficient and selective pathway.

Organocatalysis: The use of small organic molecules as catalysts presents a metal-free alternative for halogenation reactions. For example, amino-thiocarbamate catalysts have been successfully employed for enantioselective bromination protocols. nus.edu.sg Further development in this area could lead to catalysts specifically designed for the efficient gem-dibromination of ketones.

Transition-Metal Catalysis: While often used for C-H activation, transition metals like ruthenium have been shown to catalyze selective bromination reactions. nih.gov Research into ruthenium or other transition-metal catalysts could uncover systems capable of directing the dibromination to the α-position of tetralone with high precision and under mild conditions.

Expansion of Synthetic Utility in Target-Oriented Synthesis

The tetralone framework is a core structural motif in a wide range of bioactive natural products. semanticscholar.org The 2,2-dibromo functionality serves as a versatile synthetic handle for constructing molecular complexity. Future work will likely focus on leveraging this reactivity in the total synthesis of novel and challenging target molecules.

Unexplored avenues include:

Favorskii Rearrangement Applications: The Favorskii rearrangement of α-halo ketones is a classic method for ring contraction, often used to synthesize branched carboxylic acids or smaller ring systems. researchgate.net Applying this rearrangement to 2,2-Dibromo-3,4-dihydronaphthalen-1(2H)-one could provide novel routes to functionalized indane derivatives, which are also prevalent in biologically active compounds.

Precursor to Heterocycles: α-Haloketones are key precursors for a vast array of N-, S-, and O-heterocycles. mdpi.com The gem-dibromo group in this compound offers a gateway to complex, fused heterocyclic systems. For example, reaction with binucleophiles could lead to the synthesis of novel spirocyclic or fused-ring systems with potential pharmacological activity.

Synthesis of Natural Product Analogues: The tetralone subunit is found in natural products such as catalponol, aristelegone-A, and actinoranone. semanticscholar.org Using this compound as a starting material could enable the synthesis of novel analogues of these natural products, where the gem-dibromo group is transformed into other key functionalities, leading to new therapeutic agents.

Exploration of New Reactivity Modes and Transformations

Beyond its established roles, the unique electronic and steric properties of the gem-dibromo ketone moiety in this compound suggest the potential for discovering entirely new chemical transformations.

Future research could explore:

Q & A

Q. How can 2,2-Dibromo-3,4-dihydronaphthalen-1(2H)-one be synthesized with high purity?

Methodology :

- Core synthesis : Bromination of dihydronaphthalenone precursors using reagents like molecular bromine (Br₂) in dichloromethane at controlled temperatures (0–5°C). Post-reaction purification via recrystallization (ethanol/water) achieves >95% purity .

- Critical parameters : Excess bromine can lead to over-bromination; stoichiometric control and reaction monitoring (TLC or GC-MS) are essential.

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodology :

Q. What are the key solubility and stability considerations for storage?

- Solubility : Soluble in DCM, THF, and DMSO; poorly soluble in water.

- Stability : Degrades under prolonged UV exposure. Store in amber vials at –20°C under inert gas (argon) .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

Methodology :

- Suzuki-Miyaura coupling : Bromine at C2 activates the naphthalenone core for Pd-catalyzed coupling with arylboronic acids (e.g., 4-methoxyphenylboronic acid). Use Pd(PPh₃)₄ (5 mol%), K₂CO₃, and DMF/H₂O (80°C, 12h) to yield biaryl derivatives .

- Mechanistic insight : Bromine's electron-withdrawing effect enhances electrophilicity at adjacent carbons, facilitating oxidative addition .

Q. Can computational methods predict regioselectivity in further functionalization?

Methodology :

- DFT calculations : Optimize reaction pathways using Gaussian09 at the B3LYP/6-31G(d) level. Transition state analysis reveals lower activation energy for electrophilic attack at C3 due to steric hindrance at C2 .

- Validation : Compare computed regioselectivity with experimental HPLC yields (e.g., 75% vs. 25% for C3 vs. C4 substitution) .

Q. What strategies resolve contradictions in reported biological activity data?

Methodology :

- Case study : Conflicting cytotoxicity data (IC₅₀ = 10 μM vs. 50 μM in HeLa cells) may arise from impurity levels. Reproduce assays under standardized conditions (e.g., 10% FBS, 48h incubation) and validate purity via HPLC .

- Statistical rigor : Use triplicate experiments with ANOVA to assess significance (p < 0.05) .

Research Applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.